N-(3,6-dichloropyridazin-4-yl)acetamide
Description
N-(3,6-Dichloropyridazin-4-yl)acetamide is a pyridazine derivative characterized by a dichlorinated pyridazine core linked to an acetamide group. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, which confer unique electronic and steric properties. The chlorine substituents at positions 3 and 6 enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for biological activity . The acetamide moiety (-NHCOCH₃) further modulates solubility and bioavailability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-(3,6-dichloropyridazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c1-3(12)9-4-2-5(7)10-11-6(4)8/h2H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSSLZQKPIFINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3,6-dichloropyridazin-4-yl)acetamide typically involves the reaction of 3,6-dichloropyridazine with acetamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at a temperature of around 55°C for approximately 168 hours .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
N-(3,6-dichloropyridazin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N-(3,6-dichloropyridazin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3,6-dichloropyridazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with FPR Agonist Activity
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide , exhibit mixed FPR1/FPR2 receptor agonism. Key differences include:
- Substituent Position : Methoxybenzyl groups at position 5 of the pyridazine ring enhance receptor specificity. For instance, 4-methoxybenzyl substitution yields a potent FPR2 agonist, while 3-methoxybenzyl substitution results in mixed FPR1/FPR2 activity .
- Biological Activity: These compounds activate calcium mobilization and chemotaxis in human neutrophils, with EC₅₀ values in the nanomolar range. In contrast, N-(3,6-dichloropyridazin-4-yl)acetamide lacks reported FPR activity, likely due to the absence of oxo or methoxy groups critical for receptor binding .
Table 1: Comparison of Pyridazinone Derivatives
| Compound | Substituents | Receptor Specificity | EC₅₀ (Calcium Mobilization) |
|---|---|---|---|
| N-(4-Bromophenyl)-2-[5-(3-OCH₃-benzyl)... | 3-OCH₃-benzyl, 3-methyl | FPR1/FPR2 mixed | ~50 nM |
| N-(4-Bromophenyl)-2-[5-(4-OCH₃-benzyl)... | 4-OCH₃-benzyl, 3-methyl | FPR2-specific | ~20 nM |
| This compound | 3,6-Cl, acetamide | Not reported | Not tested |
Dichlorophenyl Acetamides
Compounds like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () share structural motifs with the target compound:
- Chlorine Substitution : Both feature dichloro substituents, but their positions differ. The dichlorophenyl group in enhances steric bulk and planarizes the aromatic system, whereas 3,6-dichloropyridazine introduces electronic effects (e.g., electron-withdrawing) that alter charge distribution .
- Conformational Flexibility: The dihedral angles between the dichlorophenyl and pyrazolyl rings in range from 54.8° to 77.5°, creating distinct hydrogen-bonding dimers (R₂²(10) motifs).
Chloroacetamide Herbicide Derivatives
Chloroacetamides such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide () are structurally simpler but share functional similarities:
- Agrochemical Relevance : These compounds inhibit fatty acid synthesis in plants, leveraging the chloroacetamide group as a reactive electrophile. This compound’s dual chlorine atoms may enhance herbicidal activity but introduce higher environmental persistence .
- Metabolic Pathways : Chloroacetamides undergo glutathione conjugation (e.g., ), whereas pyridazine derivatives may follow oxidative or hydrolytic pathways due to their aromatic nitrogen atoms .
Acetamide Derivatives in Natural Products
Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide () and N-(4-hydroxyphenyl)acetamide (paracetamol, ) highlight the role of substituents on bioactivity:
- Hydroxyl vs. Chlorine : Hydroxyl groups (e.g., paracetamol) enable phase II glucuronidation, while chlorine atoms increase lipophilicity and resistance to metabolic clearance. This compound’s lack of hydroxyl groups may limit conjugation pathways, increasing its half-life .
Table 2: Substituent Effects on Acetamide Bioactivity
| Compound | Key Substituents | Metabolic Pathway | Biological Half-Life |
|---|---|---|---|
| Paracetamol (N-(4-hydroxyphenyl)... | 4-OH | Glucuronidation | 2–4 hours |
| N-(3-chloro-4-hydroxyphenyl)... | 3-Cl, 4-OH | Oxidative cleavage | 6–8 hours |
| N-(3,6-Dichloropyridazin-4-yl)... | 3,6-Cl, pyridazine | Hydrolysis/Oxidation | >12 hours (predicted) |
Biological Activity
N-(3,6-Dichloropyridazin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridazine ring substituted with chlorine atoms and an acetamide group. Its molecular formula is .
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, particularly those involved in cancer pathways. For example, it has shown potential in inhibiting phosphoinositide 3-kinase (PI3K), which is crucial in cell proliferation and survival pathways associated with several cancers .
2. Antiviral Properties
A notable study highlighted the compound's ability to inhibit capsid assembly in hepatitis B virus (HBV). This was demonstrated through in vitro assays where the compound effectively blocked viral proliferation by interfering with the assembly process of the viral capsid .
3. Cellular Effects
Cellular studies have revealed that this compound influences gene expression related to metabolic pathways. It alters cellular energy production and utilization by modulating signaling pathways within different cell types.
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
- Enzyme Binding : The compound can bind to active sites of enzymes, inhibiting their activity or altering their function.
- Cell Signaling Modulation : By affecting signaling pathways, it can lead to changes in gene expression that impact cellular metabolism and growth.
Study on Antiviral Activity
A research study conducted on a series of compounds related to this compound demonstrated its efficacy in inhibiting HBV capsid assembly. The study utilized HepG2.2.15 cell cultures to confirm the inhibitory effects observed in vitro, establishing a foundation for further exploration into its potential as an antiviral agent .
Cancer Research Applications
In another study focusing on cancer therapeutics, this compound was evaluated for its ability to inhibit PI3K activity. This inhibition was linked to reduced cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Enzyme Inhibition | Inhibits PI3K; affects cancer cell proliferation |
| Antiviral Activity | Inhibits HBV capsid assembly |
| Cellular Effects | Modulates gene expression related to metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
